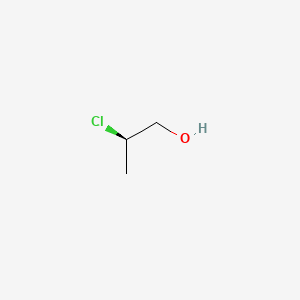

(R)-(-)-2-Chloropropan-1-ol

描述

(R)-(-)-2-Chloropropan-1-ol is a chiral molecule that serves as an important intermediate in the synthesis of various chemicals, particularly in the production of herbicides and pharmaceuticals. Its enantiomeric purity is crucial for the desired biological activity of the compounds it helps to create .

Synthesis Analysis

The synthesis of chiral 2-chloropropanoic acids and their ester derivatives, such as (R)-(-)-2-Chloropropan-1-ol, can be challenging due to the small structural differences between enantiomers that are difficult for enzymes to distinguish. However, a novel low-temperature-resistant esterase, EST12-37, from Pseudonocardia antitumoralis SCSIO 01299, has been shown to hydrolyze racemic methyl 2-chloropropinate to produce (R)-methyl 2-chloropropinate with high enantiomeric excess and conversion after process optimization . Additionally, the synthesis of enantiomerically pure alcohols, such as 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol, has been achieved through microbial reduction, demonstrating the potential for microbial processes in the synthesis of chiral chloropropanols .

Molecular Structure Analysis

The molecular structure of (R)-(-)-2-Chloropropan-1-ol is not directly discussed in the provided papers. However, the molecular structure of related compounds has been studied. For example, the crystal structure of an isomer of chloro(RS-1,2-diaminopropane)(diethylenetriamine)cobalt(III) tetrachlorozincate(II) has been determined, showing an octahedral configuration around the cobalt atom . Additionally, the gas-phase molecular structure of trans-1,2,3-trichloropropene has been investigated, providing insights into the geometrical parameters of chlorinated propenes .

Chemical Reactions Analysis

The reactivity of chlorinated compounds, such as alkyl 2-chloro-2-cyclopropylideneacetates, has been explored, demonstrating their versatility as building blocks in organic synthesis. These compounds exhibit rich chemistry as Michael acceptors, dienophiles, dipolarophiles, and general cyclophiles, leading to a wide range of functionally substituted derivatives . The transformation of enantiomerically pure R-alcohol into difluorotetrahydrofuran derivatives through a two-step synthesis has also been reported, showcasing the chemical reactivity of chlorinated alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-2-Chloropropan-1-ol are not directly detailed in the provided papers. However, the conformational analysis of 3-chloropropan-1-ol has been conducted using gas-phase electron diffraction and ab initio molecular orbital calculations, providing information on the molecular structures of rotational conformers and their vapor-phase composition . This type of analysis is relevant for understanding the physical properties of chloropropanols.

科学研究应用

安全和危害

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes appropriate safety measures when handling the compound.

未来方向

This involves discussing potential future research directions. This could include potential applications of the compound, or new reactions that could be explored.

For a specific compound like “®-(-)-2-Chloropropan-1-ol”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to scientific databases or a library, they can be a great resource for this kind of research. You can also use online resources like PubChem, ChemSpider, and Google Scholar to find information on many compounds. Remember to always critically evaluate the sources of your information to ensure they are reliable.

属性

IUPAC Name |

(2R)-2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQXGLTRZLBEX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-2-Chloropropan-1-ol | |

CAS RN |

37493-14-4 | |

| Record name | 1-Propanol, 2-chloro-, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)